molecular formula C15H26 B13857815 2-Methyltetradecahydrophenanthrene CAS No. 90592-98-6

2-Methyltetradecahydrophenanthrene

Cat. No.: B13857815
CAS No.: 90592-98-6
M. Wt: 206.37 g/mol
InChI Key: LZIXWAYLHWNUDT-UHFFFAOYSA-N
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Description

2-Methyltetradecahydrophenanthrene is a hydrocarbon compound with the molecular formula C15H26. It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by its saturated structure, meaning it contains no double or triple bonds, making it a fully hydrogenated form of phenanthrene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetradecahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The reaction is usually conducted in a hydrogen atmosphere at temperatures ranging from 100°C to 200°C and pressures of 50 to 100 atmospheres.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous hydrogenation processes. These processes utilize large-scale reactors equipped with efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the hydrogenation process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetradecahydrophenanthrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Although already fully hydrogenated, further reduction can be attempted using strong reducing agents like lithium aluminum hydride (LiAlH4), though this is less common.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: No significant products due to the saturated nature of the compound.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyltetradecahydrophenanthrene has various applications in scientific research, including:

    Chemistry: Used as a model compound to study hydrogenation reactions and the behavior of saturated hydrocarbons.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of hydrocarbon metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Methyltetradecahydrophenanthrene is primarily related to its hydrophobic nature and its ability to interact with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    Tetradecahydrophenanthrene: Similar structure but lacks the methyl group.

    Hexadecahydrophenanthrene: Contains two additional hydrogen atoms, making it more saturated.

    2-Methylphenanthrene: Contains a methyl group but is not fully hydrogenated.

Uniqueness

2-Methyltetradecahydrophenanthrene is unique due to its fully saturated structure combined with a methyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of saturation and methylation on hydrocarbon behavior.

Properties

CAS No.

90592-98-6

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

2-methyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene

InChI

InChI=1S/C15H26/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h11-15H,2-10H2,1H3

InChI Key

LZIXWAYLHWNUDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)CCC3C2CCCC3

Origin of Product

United States

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